REACTION_CXSMILES
|
[Mg].Br[C:3]([CH2:5][CH3:6])=[CH2:4].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O.[Na+].[Cl-]>C1COCC1>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:9]=1[NH:14][C:3]([CH2:5][CH3:6])=[CH:4]2 |f:3.4|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC(=C)CC
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
BrC(=C)CC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up
|
Type
|
ADDITION
|
Details
|
after the end of the addition reaction
|
Type
|
TEMPERATURE
|
Details
|
The mixture is subsequently cooled to −20° C.
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
the extracts are then evaporated
|
Type
|
WASH
|
Details
|
The organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
It is dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica
|
Type
|
WASH
|
Details
|
while eluting with a cyclohexane/AcOEt (9.5/0.5
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=C2C=C(NC12)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 207.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |